1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)-
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Overview
Description
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- is a chemical compound with the molecular formula C11H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms and a methyl group.
Preparation Methods
The synthesis of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using a fluorinating agent such as Selectfluor.
Reduction: Reduction of the naphthalene ring to a dihydro form using hydrogenation.
Methylation: Introduction of a methyl group at the 2 position using a methylating agent like methyl iodide.
Hydroxylation: Introduction of a hydroxyl group at the 1 position using a hydroxylating agent
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The double bonds in the dihydro form can undergo addition reactions with halogens or hydrogen
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes
Comparison with Similar Compounds
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- can be compared with other similar compounds such as:
1-Naphthalenol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
6,7-Difluoro-1-naphthol: Similar fluorination but lacks the dihydro and methyl modifications.
2-Methyl-1-naphthol: Contains the methyl group but lacks the fluorine atoms
The uniqueness of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
669078-39-1 |
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Molecular Formula |
C11H10F2O |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
(1S,2S)-6,7-difluoro-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H10F2O/c1-6-2-3-7-4-9(12)10(13)5-8(7)11(6)14/h2-6,11,14H,1H3/t6-,11-/m0/s1 |
InChI Key |
UXLMKEBTRMPSHA-KGFZYKRKSA-N |
Isomeric SMILES |
C[C@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F |
Canonical SMILES |
CC1C=CC2=CC(=C(C=C2C1O)F)F |
Origin of Product |
United States |
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